Rel-2-((((1r,3R,4S)-3,4-difluorocyclopentyl)methyl)sulfonyl)benzo[d]thiazole
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Overview
Description
Rel-2-((((1r,3R,4S)-3,4-difluorocyclopentyl)methyl)sulfonyl)benzo[d]thiazole is a complex organic compound that features a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
One common method for synthesizing benzothiazole derivatives is through the reaction of 2-aminothiophenol with carboxylic acids or their derivatives . Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Rel-2-((((1r,3R,4S)-3,4-difluorocyclopentyl)methyl)sulfonyl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Benzothiazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-2-((((1r,3R,4S)-3,4-difluorocyclopentyl)methyl)sulfonyl)benzo[d]thiazole involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Rel-2-((((1r,3R,4S)-3,4-difluorocyclopentyl)methyl)sulfonyl)benzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
2-((Difluoromethyl)sulfonyl)benzo[d]thiazole: Similar structure but different substituents.
6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Known for their cytotoxic activity.
Properties
Molecular Formula |
C13H13F2NO2S2 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[[(3S,4R)-3,4-difluorocyclopentyl]methylsulfonyl]-1,3-benzothiazole |
InChI |
InChI=1S/C13H13F2NO2S2/c14-9-5-8(6-10(9)15)7-20(17,18)13-16-11-3-1-2-4-12(11)19-13/h1-4,8-10H,5-7H2/t8?,9-,10+ |
InChI Key |
MQEZVYUQDDQAJZ-PBINXNQUSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CC1CS(=O)(=O)C2=NC3=CC=CC=C3S2)F)F |
Canonical SMILES |
C1C(CC(C1F)F)CS(=O)(=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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